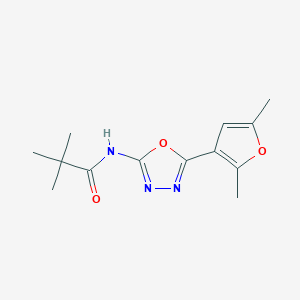

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide” is a chemical compound that contains several functional groups, including a furan ring, an oxadiazole ring, and an amide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.

Scientific Research Applications

- 2,5-Dimethylfuran (DMF) , derived from this compound, serves as a promising biofuel. It can be obtained through catalytic deoxygenation of 5-hydroxymethylfurfural (HMF) using non-noble metals like nickel (Ni) in the presence of hydrogen (H₂) . DMF has favorable physicochemical properties, making it a potential next-generation transport fuel for internal combustion engines .

- DMF acts as a building block for various chemicals, including p-xylene . Researchers explore its use in sustainable chemical processes, aiming to replace fossil resources .

- The compound’s nitrogen-doped carbon (NDC) framework, when combined with nickel (Ni), demonstrates high catalytic activity in the conversion of HMF to DMF. This finding contributes to sustainable fine chemical production .

- Researchers have investigated the selective hydrogenation of HMF to DMF using catalysts like NDC. These studies focus on optimizing reaction conditions and understanding the underlying mechanisms .

- Separating DMF from other compounds, such as 2,5-methyltetrahydrofuran (DMeTHF), remains challenging due to their similar boiling points. Developing efficient separation methods is crucial for industrial applications .

Biofuel Production

Fine Chemical Synthesis

Carbon Nitride Catalysts

Hydrogenation Reactions

Separation Technology

properties

IUPAC Name |

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-7-6-9(8(2)18-7)10-15-16-12(19-10)14-11(17)13(3,4)5/h6H,1-5H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHACCROFQNOWIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2439677.png)

![4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2439683.png)

![N-[(1R)-1-Cyanopropyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide](/img/structure/B2439687.png)

![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid](/img/structure/B2439690.png)

![1-{4-[6-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B2439691.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2439693.png)

![ethyl 2-(5-(thiophen-2-yl)-1H-pyrazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2439695.png)